Bupropion morpholinol D6

概述

描述

Hydroxy Bupropion D6, also known as (±)-Hydroxybupropion-D6, is a deuterated form of hydroxybupropion. Hydroxybupropion is the major active metabolite of bupropion, an antidepressant and smoking cessation drug. The compound is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . Hydroxy Bupropion D6 is often used as a stable-labeled internal standard for quantitation of hydroxybupropion levels in biological samples .

准备方法

合成路线和反应条件

羟基丁丙胺D6的合成涉及羟基丁丙胺的氘代这可以通过各种化学反应来实现,例如使用氘气或氘代试剂的催化氢化 .

工业生产方法

羟基丁丙胺D6的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度的氘代试剂和先进的催化体系,以确保氘原子的有效掺入。 最终产物随后通过液相色谱和质谱等技术进行纯化和表征 .

化学反应分析

反应类型

羟基丁丙胺D6经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。

还原: 还原反应可以将羟基丁丙胺D6转化回其母体化合物丁丙胺。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如氢化铝锂用于还原,以及亲核试剂用于取代反应。 反应通常在受控条件下进行,例如特定的温度和pH值 .

主要形成的产物

科学研究应用

Applications in Scientific Research

Bupropion morpholinol D6 is utilized in various research contexts, including:

-

Pharmacokinetics and Metabolism Studies:

- This compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. This application allows for accurate quantification of bupropion and its metabolites in biological samples, facilitating pharmacokinetic studies and bioequivalence assessments .

- Therapeutic Monitoring:

- Neuroscience Research:

- Environmental Applications:

Case Study 1: Pharmacokinetic Analysis

A study conducted on healthy volunteers administered a single oral dose of bupropion hydrochloride (300 mg) examined the pharmacokinetics of bupropion and its metabolites using this compound as an internal standard. The results demonstrated reliable quantification of drug levels over time, aiding in the understanding of the drug's absorption and elimination profiles .

Case Study 2: Therapeutic Monitoring

In a clinical trial assessing the effectiveness of bupropion for major depressive disorder, researchers utilized this compound to monitor plasma concentrations of the drug and its metabolites. The findings indicated that maintaining specific plasma levels correlated with improved patient outcomes, showcasing the importance of personalized medicine .

Data Tables

| Application Area | Description |

|---|---|

| Pharmacokinetics | Used as an internal standard for LC-MS analysis |

| Therapeutic Monitoring | Helps tailor treatment plans based on drug levels |

| Neuroscience Research | Investigated for effects on neurotransmitter systems |

| Environmental Studies | Assessed for degradation pathways in water systems |

作用机制

羟基丁丙胺D6通过抑制去甲肾上腺素和多巴胺的再摄取而发挥作用,类似于其母体化合物丁丙胺。 它与去甲肾上腺素转运蛋白和多巴胺转运蛋白结合,延长了这些神经递质在神经元突触中的作用时间 。 此外,羟基丁丙胺D6作为烟碱乙酰胆碱受体的非竞争性拮抗剂,有助于其对戒烟的影响 .

相似化合物的比较

类似化合物

与羟基丁丙胺D6类似的化合物包括:

苏阿羟基丁丙胺: 丁丙胺的另一种代谢产物,具有不同的药理特性.

赤藓羟基丁丙胺: 丁丙胺的代谢产物,与羟基丁丙胺相比具有明显的作用.

丁丙胺: 羟基丁丙胺D6来源的母体化合物.

独特性

羟基丁丙胺D6由于其氘代性质而具有独特性,这提供了增强的稳定性,并允许在分析研究中进行精确的定量。 它作为丁丙胺的主要活性代谢产物的作用也突出了它在理解丁丙胺的药代动力学和治疗效果中的重要性 .

生物活性

Bupropion morpholinol D6 is a derivative of the well-known antidepressant and smoking cessation aid, bupropion. This compound has garnered attention due to its unique pharmacological properties and potential applications in therapeutic settings. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical use.

This compound has the chemical formula C13H18ClNO2, characterized by a morpholinol moiety that enhances its interaction with biological systems. The compound's structure allows it to function as a norepinephrine and dopamine reuptake inhibitor, similar to its parent compound, bupropion.

Metabolism and Pharmacokinetics

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, particularly CYP2B6. This enzyme plays a significant role in the hydroxylation of bupropion, leading to the formation of active metabolites such as hydroxybupropion, which exhibits about 50% of the antidepressant activity of bupropion itself .

Key Pharmacokinetic Data

Biological Activity

This compound exhibits several biological activities that are relevant for its therapeutic use:

- Antidepressant Effects : Similar to bupropion, this compound inhibits the reuptake of norepinephrine and dopamine, contributing to its antidepressant effects. Clinical studies have shown significant improvements in depressive symptoms among patients treated with bupropion .

- Smoking Cessation : this compound may also aid in smoking cessation by reducing cravings and withdrawal symptoms associated with nicotine dependence.

- CYP2D6 Inhibition : Both bupropion and its metabolites inhibit CYP2D6, leading to significant drug interactions. For instance, co-administration with desipramine increases its area-under-the-curve (AUC) by fivefold due to decreased clearance .

Case Studies

Several case studies have highlighted the effects and potential adverse reactions associated with bupropion and its derivatives:

- Leukopenia Induction : A case report documented a patient developing leukopenia after starting treatment with bupropion hydrochloride. The leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a possible idiosyncratic reaction to the drug .

- Drug Interaction with MDMA : In another study, patients taking bupropion experienced increased exposure to MDMA when both drugs were administered together, leading to enhanced mood effects but diminished heart rate responses .

属性

IUPAC Name |

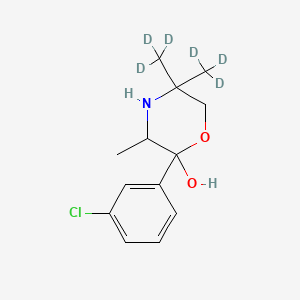

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216893-18-3 | |

| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。